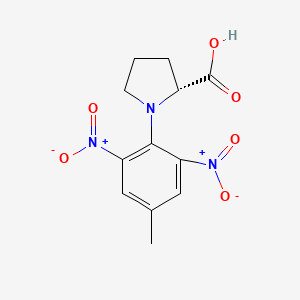

(2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid

Description

Development and Discovery Background

The synthesis of (2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid originated from efforts to expand the toolkit for amino acid derivatization. Early work on dinitrophenylation, pioneered by Frederick Sanger’s use of 1-fluoro-2,4-dinitrobenzene (FDNB) for N-terminal protein sequencing , laid the groundwork for modifying amino acids with electron-withdrawing groups. Unlike FDNB, which targets primary amines, this compound’s design focuses on secondary amine functionalization within cyclic structures.

The compound is synthesized through nucleophilic aromatic substitution, where the pyrrolidine nitrogen attacks a pre-functionalized 4-methyl-2,6-dinitrochlorobenzene intermediate. This reaction yields a stable aryl-pyrrolidine bond, with the carboxylic acid group at the 2-position preserved for further conjugation or analysis . Key synthetic challenges included controlling regioselectivity (avoiding 2,4-dinitro byproducts) and maintaining stereochemical integrity during the substitution step.

Table 1: Comparative Molecular Properties of Dinitrophenyl-Proline Derivatives

Relationship to D-Proline Chemistry

The stereochemistry of this compound is intrinsically linked to D-proline, the non-proteinogenic enantiomer of L-proline. The R-configuration at the pyrrolidine’s second carbon mirrors the D-proline structure, which adopts a distinct ring puckering geometry compared to its L-form. This conformational difference influences hydrogen-bonding patterns and solvent accessibility, as demonstrated in comparative NMR studies of DNP-proline derivatives .

D-proline derivatives are rare in nature but critical in synthetic peptide design, where they introduce kinks or rigidity into secondary structures. The 2,6-dinitrophenyl group further amplifies steric effects, restricting rotational freedom around the aryl-pyrrolidine bond. This rigidity enhances diastereomeric resolution in chromatographic separations, a property exploited in chiral stationary phases .

Evolution of Dinitrophenyl Derivatives in Biochemical Research

Dinitrophenyl groups gained prominence in mid-20th-century biochemistry due to their strong UV absorbance ($$\lambda_{\text{max}} \approx 350$$ nm) and resistance to hydrolysis. Early applications included:

- N-Terminal Protein Labeling : Sanger’s FDNB method enabled sequencing of insulin, revolutionizing protein chemistry.

- Hapten Design : DNP-conjugated proteins became standard antigens in immunology studies.

- Fluorescence Quenching : The electron-deficient aromatic ring served as a Förster resonance energy transfer (FRET) acceptor.

The 2,6-dinitro isomer in this compound offers distinct advantages over 2,4-dinitro analogs. The symmetrical substitution pattern reduces steric clashes during ring puckering, as evidenced by upfield NMR shifts in H-3 protons ($$ \delta $$ 8.73 ppm) compared to 2,4-DNP derivatives . This symmetry also enhances crystalline packing, facilitating X-ray diffraction analysis.

Significance in Stereochemical Studies

The compound’s chiral center and planar dinitrophenyl group create a stereoelectronic environment ideal for probing enantioselective interactions. Key contributions include:

- Chiral Auxiliary Applications : The carboxylic acid group enables covalent attachment to amines or alcohols, inducing asymmetry in synthetic reactions.

- NMR Shift Reagents : The deshielding effect of nitro groups amplifies chemical shift differences between diastereomers. For example, the $$\beta$$-protons in DNP-proline derivatives exhibit splitting >0.5 ppm in $$ ^1\text{H} $$-NMR .

- HPLC Chiral Resolution : When used as a derivatizing agent, the bulky DNP group improves separation of amino acid enantiomers on C18 columns ($$ R_s > 1.5 $$) .

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| LogP | 2.57 | Calculated (XLogP3) |

| Hydrogen Bond Donors | 1 | Molecular Topology |

| Rotatable Bonds | 4 | Molecular Dynamics |

| Polar Surface Area | 127 Ų | DFT Calculation |

The interplay between the pyrrolidine ring’s puckering (C$$\gamma$$-endo vs. C$$\gamma$$-exo) and the dinitrophenyl group’s electron deficiency creates a microenvironment sensitive to solvent polarity. In aqueous solutions, the compound adopts a conformation where the carboxylic acid group hydrogen-bonds with water, while the DNP moiety remains surface-exposed for $$\pi$$-$$\pi$$ stacking interactions. This duality underpins its utility in membrane permeability studies and supramolecular chemistry.

Properties

IUPAC Name |

(2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6/c1-7-5-9(14(18)19)11(10(6-7)15(20)21)13-4-2-3-8(13)12(16)17/h5-6,8H,2-4H2,1H3,(H,16,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDCWVDXVPXQSO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCC2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCC[C@@H]2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Carboxylic Acid Group: This step may involve the oxidation of an alcohol or the hydrolysis of an ester.

Substitution with the 4-methyl-2,6-dinitrophenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrrolidine ring acts as the nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.

Reduction: Reduction reactions could target the nitro groups, converting them to amines.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amines, while oxidation of the methyl group could produce a carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for the development of new drugs. Its ability to interact with biological targets could make it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on three bioactive molecules, none of which directly match the target compound. However, cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid (1-carbamoyl-propyl)-amide (referred to as Compound 3 in ) shares partial structural homology with the target molecule. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity : The target compound is a simpler pyrrolidine derivative, whereas Compound 3 is a cyclic tetrapeptide with multiple acylated substituents. The latter’s peptide backbone likely enhances its binding affinity to microbial targets .

In contrast, Compound 3’s cyclopentanecarbonyl and phenyl-propionyl groups suggest hydrophobic interactions as its primary bioactivity mechanism.

The absence of nitro groups in Compound 3 may reduce toxicity risks compared to the target molecule’s nitroaromatic moiety.

Limitations of Available Evidence

Key gaps include:

- Pharmacokinetic Data: No information on absorption, metabolism, or toxicity of the target compound.

- Mechanistic Studies : The role of its nitro groups in bioactivity remains speculative.

- Comparative Bioactivity : Direct experimental comparisons with pyrrolidine derivatives like Compound 3 are unavailable.

Biological Activity

(2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid is a compound characterized by its unique pyrrolidine structure, which features a carboxylic acid functional group and a 4-methyl-2,6-dinitrophenyl substituent. This compound's structural attributes suggest potential biological activities, particularly in pharmacological contexts. The presence of electron-withdrawing nitro groups may enhance its reactivity and biological interactions.

- Molecular Formula : C₁₂H₁₃N₃O₆

- Molecular Weight : 295.251 g/mol

- CAS Number : 956270-21-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have shown the ability to interact with various receptors, including ionotropic glutamate receptors (iGluRs), which are crucial in neurotransmission and neuroprotection. The structural characteristics of this compound suggest it may also exhibit similar binding affinities.

- Antimicrobial Activity : Compounds with dinitrophenyl groups have been reported to possess antimicrobial properties. The electron-withdrawing nature of the nitro groups could enhance the compound's ability to penetrate bacterial cell walls, leading to increased efficacy against Gram-positive pathogens.

- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine carboxylic acids can exhibit anticancer properties. For instance, modifications in the substituents can lead to enhanced cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma cells), suggesting potential for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on similar compounds, revealing that modifications in the phenyl group significantly influence biological activity. For example:

- The presence of additional halogen substituents has been shown to enhance binding affinity to specific receptors.

- The introduction of hydroxyl or methyl groups alters the compound's lipophilicity and bioavailability.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid | One nitro group | Lower reactivity |

| 1-(4-chlorophenyl)pyrrolidine-2-carboxylic acid | Chlorine substituent | Different activity profile |

| (R)-1-(3,5-dimethylphenyl)pyrrolidine-2-carboxylic acid | Dimethyl-substituted | Enhanced lipophilicity |

Case Studies

- Antimicrobial Screening : In vitro studies utilizing broth microdilution techniques have demonstrated that structurally similar compounds exhibit significant antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis, indicating that this compound may also possess similar properties.

- Cytotoxicity Assays : A549 cells treated with various concentrations of pyrrolidine derivatives showed a dose-dependent decrease in cell viability, with some derivatives achieving over 70% reduction at optimal concentrations. This suggests that this compound could be further explored for its anticancer potential.

Q & A

Q. What experimental methodologies are recommended to confirm the stereochemical configuration of (2R)-1-(4-methyl-2,6-dinitrophenyl)pyrrolidine-2-carboxylic acid?

To confirm stereochemistry, combine X-ray crystallography with NMR spectroscopy . For chiral centers, use NOESY or ROESY NMR experiments to determine spatial proximity of protons . For crystalline derivatives, X-ray diffraction provides unambiguous confirmation of the (2R) configuration. If crystallization is challenging, employ circular dichroism (CD) or optical rotation measurements alongside computational simulations (e.g., density functional theory) to correlate experimental and predicted spectra .

Q. How can researchers assess the purity of this compound using chromatographic methods?

Use reverse-phase HPLC with a C18 column and a mobile phase optimized for nitroaromatic compounds. A validated method involves a mixture of methanol, water, 0.2 M sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3), adjusted to pH 5.5 with phosphoric acid . Monitor UV absorbance at 254 nm (λ_max for nitro groups). For quantification, compare peak areas against a calibrated standard, ensuring resolution (R > 1.5) from synthetic byproducts like dinitrophenyl isomers.

Q. What safety precautions are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structurally similar nitroaromatics may exhibit explosive potential under friction or heat. Use blast shields, conduct small-scale reactions, and avoid grinding. For toxicity, assume mutagenic risk due to the dinitrophenyl group. Implement glove-box techniques for synthesis and store under inert gas at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved for multi-step synthesis of this compound?

Contradictions often arise from kinetic vs. thermodynamic control in intermediate steps. For example, in the coupling of pyrrolidine derivatives with dinitrophenyl groups (e.g., Step 2 in ), use reaction monitoring (e.g., in-situ IR or LC-MS) to identify competing pathways. Apply Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. Fractional factorial designs (e.g., 2^k-p) reduce experimental runs while identifying critical interactions . Cross-validate results with computational reaction path searches (e.g., quantum chemical calculations) to map energy barriers .

Q. What strategies are effective for optimizing reaction conditions in the presence of steric hindrance from the 4-methyl-2,6-dinitrophenyl group?

Steric hindrance reduces nucleophilic substitution efficiency. Mitigate this by:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.

- Catalyst design : Employ palladium-based catalysts (e.g., PdCl₂ adducts) for cross-coupling reactions, as seen in decarboxylative arylations .

- Temperature gradients : Perform reactions under microwave irradiation to enhance kinetic control.

Validate outcomes via Hammett plots to correlate substituent effects (σ values) with reaction rates.

Q. How can researchers address stability challenges during long-term storage of this compound?

Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-MS to identify hydrolysis or nitro-group reduction products. For stabilization, lyophilize the compound with cryoprotectants (e.g., trehalose) or store as a salt form (e.g., sodium carboxylate). Computational models (e.g., molecular dynamics) predict degradation pathways by simulating interactions with moisture or light .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.